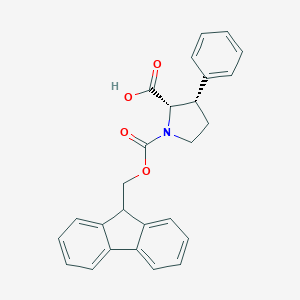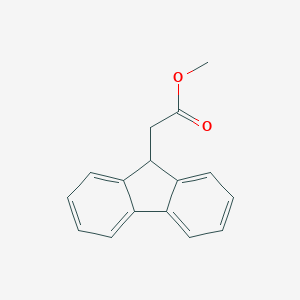
4-Cloro-6,7-bis(2-metoxietoxi)quinazolina
Descripción general
Descripción
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is an organic compound with the molecular formula C14H17ClN2O4 and a molecular weight of 312.75 g/mol . It is a derivative of quinazoline and is known for its role as a building block and synthetic intermediate in the preparation of various biologically active molecules . This compound is particularly significant in the field of medicinal chemistry due to its involvement in the synthesis of receptor tyrosine kinase inhibitors and other anticancer agents .
Aplicaciones Científicas De Investigación
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of receptor tyrosine kinase inhibitors, dual receptor tyrosine kinase and histone deacetylase inhibitors, and other anticancer compounds.
Biological Research: The compound is involved in the development of inhibitors for various kinases, which are crucial in cell signaling pathways.
Industrial Applications: It serves as a synthetic intermediate in the production of pharmaceuticals, particularly those targeting cancer.
Mecanismo De Acción
Target of Action
The primary targets of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline are Aurora Kinase 2 (ARK-2) and Platelet-Derived Growth Factor (PDGF) . These targets play crucial roles in cell division and growth, respectively. ARK-2 is involved in the regulation of the cell cycle, particularly during mitosis, while PDGF is a potent mitogen for cells of mesenchymal origin.
Mode of Action
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline acts as an inhibitor of its primary targets. It binds to the active sites of ARK-2 and PDGF, preventing these proteins from performing their normal functions . This interaction leads to changes in cellular processes, particularly those related to cell division and growth.
Biochemical Pathways
The inhibition of ARK-2 and PDGF affects several biochemical pathways. The most significant of these is the cell cycle pathway , where ARK-2 normally promotes progression from G2 to M phase. Its inhibition can lead to cell cycle arrest . PDGF inhibition, on the other hand, can lead to reduced cell proliferation and angiogenesis .
Result of Action
The molecular and cellular effects of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline’s action include cell cycle arrest and reduced cell proliferation . These effects can lead to the death of rapidly dividing cells, such as cancer cells, making this compound potentially useful in cancer treatment.
Análisis Bioquímico
Biochemical Properties
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is known to interact with various enzymes and proteins. It is a precursor in the synthesis of receptor tyrosine kinase (RTK) inhibitors . RTKs are high-affinity cell surface receptors for many polypeptide growth factors, cytokines, and hormones. As such, 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline plays a role in modulating biochemical reactions involving these molecules.
Cellular Effects
The cellular effects of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline are primarily related to its role as a precursor in the synthesis of RTK inhibitors . RTK inhibitors can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. They can inhibit the proliferation of cells, making them useful in the treatment of cancer .
Molecular Mechanism
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline exerts its effects at the molecular level through its role as a precursor in the synthesis of RTK inhibitors . These inhibitors can bind to RTKs, inhibiting their activity and thus impacting various cellular processes. This can lead to changes in gene expression and cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline typically involves the reaction of 6,7-bis(2-methoxyethoxy)quinazoline-4(3H)-one with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine . The reaction is carried out in a solvent like toluene at a temperature range of 70-80°C for about 3 hours. The excess phosphorus oxychloride is then removed by rotary evaporation to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the quinazoline ring can be substituted by nucleophiles such as amines and phenols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and phenols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
The major products formed from nucleophilic substitution reactions are derivatives of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline where the chlorine atom is replaced by the nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
Erlotinib: A well-known receptor tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Gefitinib: Another receptor tyrosine kinase inhibitor with similar applications in cancer therapy.
Lapatinib: A dual receptor tyrosine kinase inhibitor targeting both EGFR and HER2.
Uniqueness
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is unique due to its dual functionality as a building block for both receptor tyrosine kinase inhibitors and histone deacetylase inhibitors . This dual role enhances its versatility in medicinal chemistry and broadens its application in the development of novel anticancer agents .
Propiedades
IUPAC Name |
4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJLDMNVDPGZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461407 | |
| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183322-18-1 | |
| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K44UPE46KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in the synthesis of Erlotinib Hydrochloride?
A1: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline serves as a key intermediate in the synthesis of Erlotinib Hydrochloride. [, ] Both research papers describe a synthetic route where this compound reacts with m-ethynylaniline or m-aminostyrene, leading to the formation of the final drug molecule or a related impurity, respectively. You can find more details about the reaction conditions and yields in the papers:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI)](/img/structure/B64768.png)
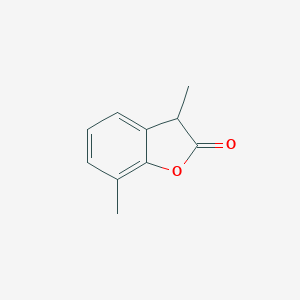
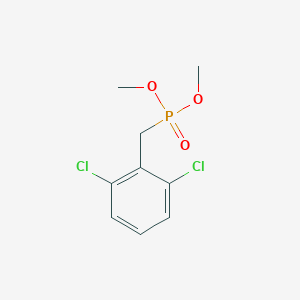
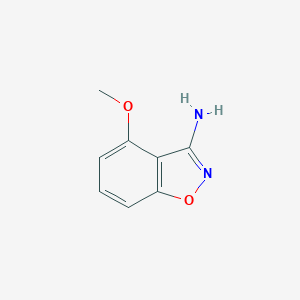
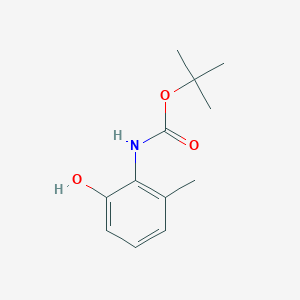
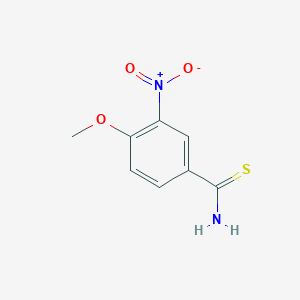
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)
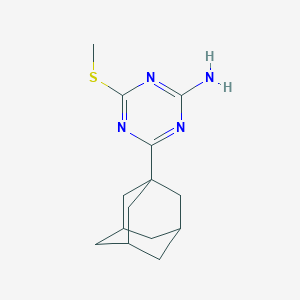


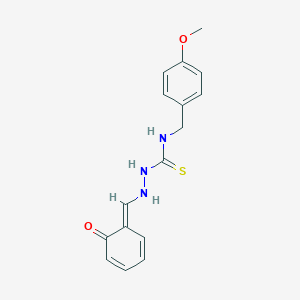
![3-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B64794.png)
